molecular formula C7H12N2 B1636996 2-(2-Methylpyrrol-1-yl)ethanamine

2-(2-Methylpyrrol-1-yl)ethanamine

Cat. No.: B1636996
M. Wt: 124.18 g/mol
InChI Key: ANGBOGQCHZMPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyrrol-1-yl)ethanamine (CAS: 83732-75-6) is a heterocyclic amine featuring a pyrrole ring substituted with a methyl group at the 2-position and an ethylamine side chain. Its molecular formula is C₇H₁₂N₂ (molecular weight: 124.18 g/mol). The compound is primarily utilized in research settings, particularly in medicinal chemistry for the development of receptor antagonists, as evidenced by its role in neuropeptide Y-1 receptor antagonist optimization . Key synonyms include 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine and 2-(2-Aminoethyl)-1-methylpyrrole.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(2-methylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-7-3-2-5-9(7)6-4-8/h2-3,5H,4,6,8H2,1H3

InChI Key

ANGBOGQCHZMPSA-UHFFFAOYSA-N

SMILES

CC1=CC=CN1CCN

Canonical SMILES

CC1=CC=CN1CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights critical structural differences between 2-(2-Methylpyrrol-1-yl)ethanamine and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Interactions/Applications
2-(2-Methylpyrrol-1-yl)ethanamine Pyrrole + ethylamine 2-methyl on pyrrole 124.18 Neuropeptide Y-1 receptor antagonist lead
2-(1H-Pyrrol-2-yl)ethanamine Pyrrole + ethylamine No methyl substitution 110.16 Base structure for indole derivatives
2-(1H-Indol-3-yl)ethanamine (Tryptamine) Indole + ethylamine Indole ring instead of pyrrole 160.24 Anti-plasmodial activity; HSP90 interaction via GLU527
2-Phenyl-2-(2-pyrrolidinyl)ethanamine Pyrrolidine + phenyl Saturated pyrrolidine ring; phenyl group 230.76 (dihydrochloride) Potential CNS activity due to phenyl group
2-(2-Propyl-1H-pyrrol-1-yl)ethanamine Pyrrole + ethylamine 2-propyl on pyrrole 152.24 Increased hydrophobicity

Pharmacological and Biochemical Properties

  • Binding Interactions: Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine) form hydrogen bonds with HSP90 residues (GLU527, TYR604), crucial for anti-cancer activity . Piperazine-containing analogs (e.g., 2-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine) exhibit enhanced basicity and solubility, making them candidates for CNS drug development .
  • Propyl-substituted analogs (e.g., 2-(2-Propyl-1H-pyrrol-1-yl)ethanamine) further enhance hydrophobicity, which may affect metabolic stability and tissue distribution .

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